molecular formula C13H19N3O2S B13995622 4-Amino-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide CAS No. 5448-72-6

4-Amino-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide

Cat. No.: B13995622
CAS No.: 5448-72-6
M. Wt: 281.38 g/mol
InChI Key: VFVBWOASORDSSF-UHFFFAOYSA-N
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Description

4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C14H20N2O2S. It is known for its unique structure, which includes an amino group, a sulfonohydrazide group, and a cyclohexylidene moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide typically involves the reaction of 4-amino-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to enhance reaction rates. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions may yield amine derivatives .

Scientific Research Applications

4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical synthesis processes.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide include:

Uniqueness

What sets 4-Amino-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5448-72-6

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

4-amino-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide

InChI

InChI=1S/C13H19N3O2S/c1-10-2-6-12(7-3-10)15-16-19(17,18)13-8-4-11(14)5-9-13/h4-5,8-10,16H,2-3,6-7,14H2,1H3

InChI Key

VFVBWOASORDSSF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)N)CC1

Origin of Product

United States

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